Citric Acid (3-Methanethiosulfonate Ethyl Amide)
CAS No.: 1797099-42-3
Cat. No.: VC0116959
Molecular Formula: C11H19NO8S2
Molecular Weight: 357.392
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797099-42-3 |
---|---|
Molecular Formula | C11H19NO8S2 |
Molecular Weight | 357.392 |
IUPAC Name | dimethyl 3-hydroxy-3-(2-methylsulfonylsulfanylethylcarbamoyl)pentanedioate |
Standard InChI | InChI=1S/C11H19NO8S2/c1-19-8(13)6-11(16,7-9(14)20-2)10(15)12-4-5-21-22(3,17)18/h16H,4-7H2,1-3H3,(H,12,15) |
Standard InChI Key | FZQRNJCRIITUFB-UHFFFAOYSA-N |
SMILES | COC(=O)CC(CC(=O)OC)(C(=O)NCCSS(=O)(=O)C)O |
Introduction
Chemical Structure and Properties
Citric Acid (3-Methanethiosulfonate Ethyl Amide) is characterized by its complex molecular structure that combines elements of both citric acid and methanethiosulfonate functional groups. The compound has the IUPAC name dimethyl 3-hydroxy-3-(2-methylsulfonylsulfanylethylcarbamoyl)pentanedioate, which reflects its structural complexity . This molecule retains the core citric acid backbone while incorporating the methanethiosulfonate ethyl amide modification at a specific position.
Molecular and Structural Details
The compound possesses distinct chemical identifiers that help characterize its structure and properties. Its molecular formula is C₁₁H₁₉NO₈S₂, with a molecular weight of 357.4 g/mol . The chemical structure features a central carbon with a hydroxyl group, connected to three carbon chains: two ending in methyl ester groups and one containing the key methanethiosulfonate ethyl amide functionality.
Table 1: Chemical Identifiers and Properties
Property | Value |
---|---|
IUPAC Name | dimethyl 3-hydroxy-3-(2-methylsulfonylsulfanylethylcarbamoyl)pentanedioate |
Molecular Formula | C₁₁H₁₉NO₈S₂ |
Molecular Weight | 357.4 g/mol |
Canonical SMILES | COC(=O)CC(CC(=O)OC)(C(=O)NCCSS(=O)(=O)C)O |
InChI | InChI=1S/C11H19NO8S2/c1-19-8(13)6-11(16,7-9(14)20-2)10(15)12-4-5-21-22(3,17)18/h16H,4-7H2,1-3H3,(H,12,15) |
InChI Key | FZQRNJCRIITUFB-UHFFFAOYSA-N |
Appearance | Clear Oil |
Physical Properties
Physically, Citric Acid (3-Methanethiosulfonate Ethyl Amide) appears as a clear oil at standard conditions . This physical state is advantageous for certain chemical processes and applications where liquid reagents are preferred. The compound's functional groups contribute to its solubility profile, making it soluble in various organic solvents.
Table 2: Solubility Profile
Solvent | Solubility |
---|---|
Dichloromethane | Soluble |
Ethyl Acetate | Soluble |
Methanol | Soluble |
Water | Limited solubility (inferred from structure) |
Analytical Characterization
The characterization of Citric Acid (3-Methanethiosulfonate Ethyl Amide) likely employs various analytical techniques to confirm its structure and purity.
Spectroscopic Methods
Based on common practices in organic chemistry, characterization would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H-NMR and ¹³C-NMR would provide detailed information about the carbon and hydrogen environments within the molecule.
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Infrared (IR) spectroscopy: This would help identify key functional groups, including the ester (C=O stretching at ~1730-1750 cm⁻¹), amide (C=O stretching at ~1630-1690 cm⁻¹), and sulfonate (S=O stretching at ~1350 and ~1150 cm⁻¹) groups.
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Mass spectrometry: High-resolution ESI-MS (Electrospray Ionization-Mass Spectrometry) would confirm the molecular weight and help elucidate fragmentation patterns, similar to techniques used in the analysis of methanesulfonic acid complexes .
Chromatographic Analysis
Chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) would likely be employed to assess the purity of the compound, potentially using methods similar to those employed for thiazole derivatives .
Chemical Reactivity
The chemical reactivity of Citric Acid (3-Methanethiosulfonate Ethyl Amide) can be inferred from its functional groups and structure.
Functional Group Reactivity
The compound contains several reactive functional groups:
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Methyl ester groups: Susceptible to hydrolysis under basic or acidic conditions, similar to the saponification of ester compounds observed in the synthesis of thiazole derivatives .
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Methanethiosulfonate group: Potentially reactive with nucleophiles, particularly thiols, making it useful for specific chemical modifications.
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Amide linkage: Generally stable but can undergo hydrolysis under harsh conditions.
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Hydroxyl group: Capable of participating in esterification, oxidation, or other reactions typical of secondary alcohols.
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